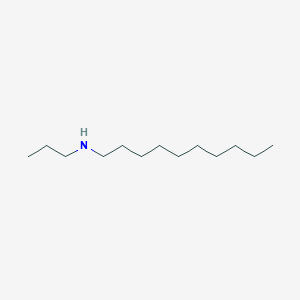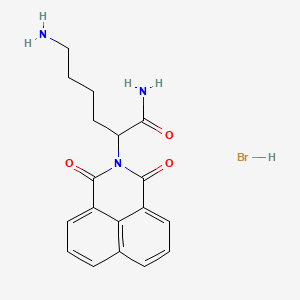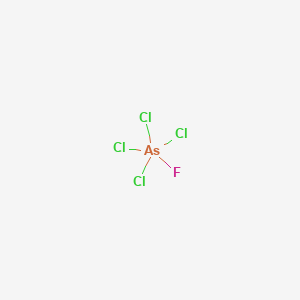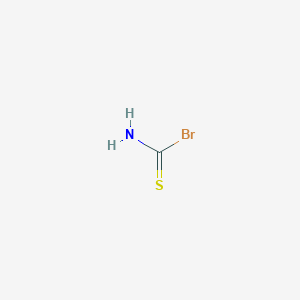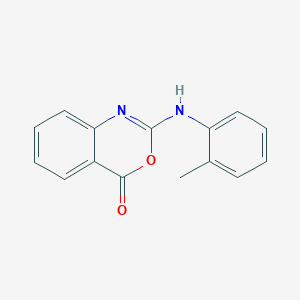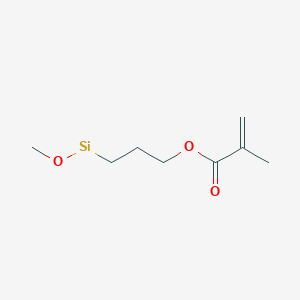
3-Methacryloxypropylmethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like triethylamine .
Industrial Production Methods
In industrial settings, the production of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate is scaled up using similar synthetic routes. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields. The product is then purified through distillation or crystallization to obtain the desired purity .
化学反応の分析
Types of Reactions
3-(Methoxysilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Polymerization: It can participate in free radical polymerization reactions due to the presence of the methacrylate group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperatures.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Polymerization: Polymers with methacrylate backbones.
科学的研究の応用
3-(Methoxysilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance adhesion and durability
作用機序
The mechanism of action of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate involves its ability to form covalent bonds with both organic and inorganic substrates. The methacrylate group allows for polymerization, while the methoxysilyl group can hydrolyze and condense to form strong siloxane bonds. This dual functionality enables the compound to act as an effective coupling agent, enhancing the mechanical properties and stability of composite materials .
類似化合物との比較
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyltrimethoxysilane
- Methacrylic acid, 3-(trimethoxysilyl)propyl ester
Uniqueness
3-(Methoxysilyl)propyl 2-methylprop-2-enoate stands out due to its unique combination of methacrylate and methoxysilyl groups. This combination allows it to participate in both polymerization and siloxane bond formation, making it highly versatile for various applications .
特性
分子式 |
C8H14O3Si |
|---|---|
分子量 |
186.28 g/mol |
InChI |
InChI=1S/C8H14O3Si/c1-7(2)8(9)11-5-4-6-12-10-3/h1,4-6H2,2-3H3 |
InChIキー |
FZWORCNJMBFZCE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCC[Si]OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


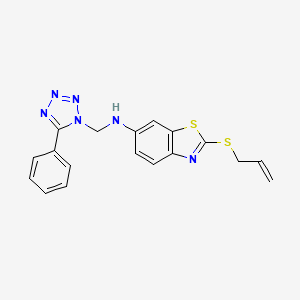
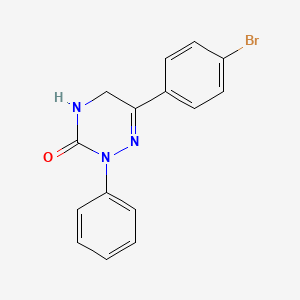
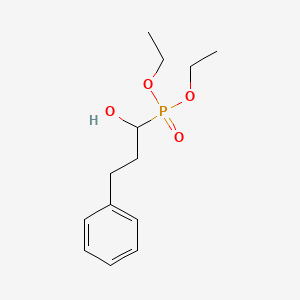
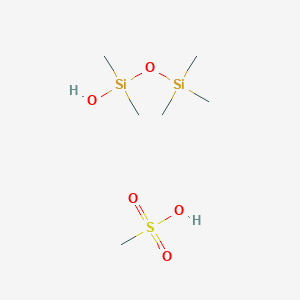
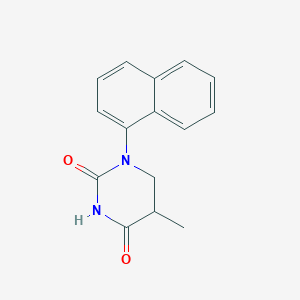
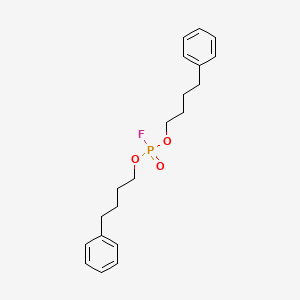
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
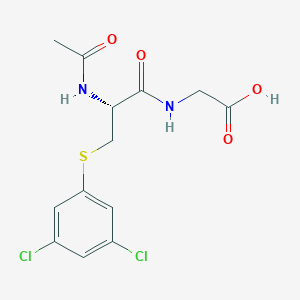
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
